Sodium D-glutamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

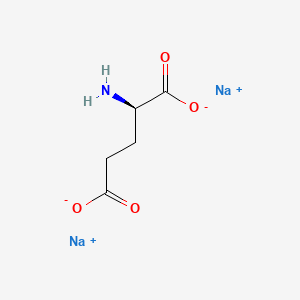

Sodium D-glutamate, also known as monosodium glutamate, is the sodium salt of D-glutamic acid. It is commonly used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. This compound is found naturally in some foods, such as tomatoes and cheese, and is widely recognized for its role in enhancing the umami flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium D-glutamate can be synthesized through several methods:

Hydrolysis of Vegetable Proteins: This method involves hydrolyzing vegetable proteins with hydrochloric acid to break down peptide bonds and release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.

Chemical Synthesis: This method uses acrylonitrile as a starting material, which undergoes a series of chemical reactions to produce glutamic acid.

Bacterial Fermentation: This is the most common industrial method, where specific bacteria, such as Corynebacterium glutamicum, ferment carbohydrates to produce glutamic acid.

Industrial Production Methods

The industrial production of this compound primarily relies on bacterial fermentation due to its efficiency and cost-effectiveness. The process involves fermenting carbohydrates, such as glucose or molasses, with bacteria that produce glutamic acid. The glutamic acid is then extracted and neutralized with sodium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions

Sodium D-glutamate undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into other compounds, such as gamma-aminobutyric acid (GABA).

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Products can include various oxidized forms of glutamic acid.

Reduction: Gamma-aminobutyric acid (GABA) is a major product of reduction reactions.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Sodium D-glutamate has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: this compound is used to study neurotransmission and receptor activity due to its role as an excitatory neurotransmitter.

Medicine: It is used in research on neurological disorders, such as epilepsy and neurodegenerative diseases, due to its involvement in excitotoxicity.

Industry: This compound is widely used in the food industry as a flavor enhancer and in the production of various food products

Mechanism of Action

Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, which increase transmembrane calcium and sodium fluxes. The metabotropic receptors are G protein-coupled receptors that release secondary messengers or influence ion channels through G protein subunits . Free glutamic acid cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

Sodium D-glutamate is unique compared to other similar compounds due to its specific role in enhancing the umami flavor and its widespread use in the food industry. Similar compounds include:

Disodium Inosinate: Another flavor enhancer often used in combination with this compound to enhance savory flavors.

Disodium Guanylate: Similar to disodium inosinate, it is used to enhance the umami flavor in foods.

L-glutamic Acid: The parent compound of this compound, used in various biochemical processes and as a neurotransmitter

This compound’s unique properties and widespread applications make it a valuable compound in both scientific research and industry.

Properties

CAS No. |

28223-73-6 |

|---|---|

Molecular Formula |

C5H7NNa2O4 |

Molecular Weight |

191.09 g/mol |

IUPAC Name |

disodium;(2R)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |

InChI Key |

PXEDJBXQKAGXNJ-HWYNEVGZSA-L |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)

![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)